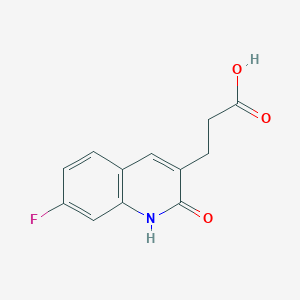

3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(7-fluoro-2-oxo-1H-quinolin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c13-9-3-1-7-5-8(2-4-11(15)16)12(17)14-10(7)6-9/h1,3,5-6H,2,4H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVXXIHWVNWNHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)C(=C2)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-fluoro-2-oxo-1,2-dihydroquinoline.

Alkylation: The quinoline derivative is then alkylated with a suitable propanoic acid derivative under basic conditions.

Cyclization: The intermediate undergoes cyclization to form the desired quinolone structure.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinolone N-oxides.

Reduction: Reduction reactions can convert the quinolone to its corresponding hydroquinoline derivative.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Quinolone N-oxides.

Reduction: Hydroquinoline derivatives.

Substitution: Various substituted quinolones depending on the nucleophile used.

Scientific Research Applications

CGRP Receptor Antagonism

One of the primary applications of 3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is its role as a CGRP (Calcitonin Gene-Related Peptide) receptor antagonist . CGRP is implicated in various pain pathways, particularly migraine pathophysiology. Research indicates that compounds with similar structures exhibit significant antagonistic activity against CGRP receptors, which could lead to novel treatments for migraines and other pain-related disorders .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects . In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key modifications and their effects on biological activity:

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution at position 7 | Increased binding affinity to CGRP receptors |

| Propanoic acid side chain | Enhanced solubility and bioavailability |

| Oxo group at position 2 | Critical for anti-inflammatory activity |

Clinical Trials

A recent clinical trial investigated the efficacy of a derivative of this compound in patients with chronic migraines. The study reported a significant reduction in migraine frequency compared to placebo, highlighting the compound's potential as a therapeutic agent .

In Vivo Studies

In vivo studies using animal models have shown that administration of this compound leads to reduced inflammation and pain responses. For instance, a study demonstrated that mice treated with the compound exhibited lower levels of inflammatory markers following induced arthritis compared to control groups .

Mechanism of Action

The mechanism of action of 3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluorine atom enhances the binding affinity of the compound to the target enzymes, increasing its antibacterial efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of propanoic acid derivatives, including chlorinated phenylpropanoic acids, quinoxaline-linked propanoic acids, pyran-based analogues, and other quinoline derivatives. Key comparisons are summarized below.

Table 1: Structural Comparison

Key Findings

- Antimicrobial Selectivity: Chlorinated phenylpropanoic acids (1–3) exhibit strong activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria but minimal antifungal effects, whereas pyran-linked analogues (5–6) show moderate activity against Aspergillus niger .

- Solubility and Bioavailability : The free carboxylic acid group in the target compound improves water solubility compared to esterified derivatives (e.g., 3cd, 4af) but may limit membrane permeability. PFQA addresses this via cyclodextrin complexation, a strategy applicable to the target compound .

- Synthetic Accessibility: The catalytic synthesis of quinoline derivatives (e.g., Kozlov et al., 2010) offers scalable routes to the target compound, contrasting with the biosynthetic complexity of marine-derived chlorinated analogues .

Biological Activity

3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline core with a fluorine substituent and a propanoic acid side chain. Its molecular formula is , and it has been identified as a derivative of dihydroquinoline, which is known for various pharmacological properties.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

- CGRP Receptor Antagonism : This compound has been studied for its ability to antagonize the calcitonin gene-related peptide (CGRP) receptor, which is implicated in migraine pathophysiology. Antagonism at this receptor may provide therapeutic benefits in migraine treatment .

- Antiproliferative Effects : Similar compounds have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, related quinoline derivatives have shown IC50 values in the low micromolar range against human tumor xenografts, indicating their potential as anticancer agents .

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound and related compounds. The following table summarizes key findings from recent research:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 0.45 | Induces apoptosis via caspase activation |

| Related quinoline derivative | Panc-1 (pancreatic cancer) | 1.4 | G2/M phase arrest |

| Other derivatives | HT-29 (colon cancer) | 0.70 | Inhibition of cell proliferation |

These results indicate that the compound can effectively inhibit cell growth and induce apoptosis in various cancer cell lines.

Case Studies

A notable case study involved the administration of a related compound in a xenograft model, which demonstrated significant tumor reduction compared to control groups. The study highlighted the compound's ability to induce apoptotic pathways and alter cell cycle dynamics .

Toxicity and Safety Profile

While evaluating the biological activity, it is crucial to consider the toxicity profile. Preliminary toxicity assays indicated that compounds in this class exhibit low toxicity levels, with LD50 values significantly higher than their effective doses in antiproliferative assays. This safety margin suggests potential for further development as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3-(7-Fluoro-2-oxo-1,2-dihydroquinolin-3-yl)propanoic acid, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : Synthesis of quinolinone-propanoic acid derivatives typically involves halogenation (e.g., chlorination or bromination) of the quinolinone core, followed by condensation with propanoic acid precursors. For example, in structurally related compounds, chlorination of the 4-hydroxyquinolin-2(1H)-one scaffold using POCl₃ at reflux conditions (70–80°C) has been effective for introducing reactive sites for subsequent coupling . Optimization strategies include:

- Temperature Control : Lowering reaction temperatures during acid-sensitive steps to prevent decomposition.

- Catalyst Screening : Using Lewis acids (e.g., ZnCl₂) to enhance condensation efficiency.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the product .

Q. How should researchers characterize the compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR Analysis : Use - and -NMR to confirm the fluorine substituent’s position on the quinoline ring and the propanoic acid linkage. Fluorine’s deshielding effect typically shifts aromatic protons downfield (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.

- HPLC Purity Assessment : Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water (0.1% TFA) gradients to achieve >95% purity .

Advanced Research Questions

Q. How can discrepancies in antimicrobial activity data for this compound be resolved across different assay systems?

- Methodological Answer : Contradictory results may arise from variations in microbial strains, inoculum size, or endpoint measurements. To address this:

- Standardized Protocols : Follow CLSI guidelines for broth microdilution (e.g., 96-well plates with Mueller-Hinton broth) and agar diffusion methods .

- Control Compounds : Include reference antibiotics (e.g., ciprofloxacin) to calibrate potency.

- Mechanistic Studies : Perform time-kill assays or SEM imaging to differentiate bactericidal vs. bacteriostatic effects .

Q. What strategies improve the metabolic stability of this compound in preclinical models?

- Methodological Answer : Propanoic acid derivatives often undergo phase II conjugation (sulfation, glucuronidation) or gut microbiota-mediated degradation. To enhance stability:

- Structural Modifications : Introduce methyl groups at the α-position of the propanoic acid to sterically hinder enzymatic attack .

- In Vitro Metabolism Assays : Use liver microsomes or hepatocytes to identify major metabolites. For example, incubate with rat liver S9 fractions and monitor degradation via LC-MS/MS .

- Prodrug Design : Mask the carboxylic acid group as an ester to improve oral bioavailability .

Q. How can researchers address solubility challenges in formulation development for in vivo studies?

- Methodological Answer :

- Solubility Screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS pH 7.4) with sonication. For related compounds, solubilities range from 1–2 mg/mL in DMSO .

- Nanoparticle Encapsulation : Use PLGA nanoparticles or liposomes to enhance aqueous dispersion. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

- Pharmacokinetic Profiling : Administer via intravenous (bolus) and oral routes in rodent models, with plasma sampling over 24h to assess bioavailability .

Data Analysis and Validation

Q. What computational tools are recommended for molecular docking studies of this compound with target enzymes?

- Methodological Answer :

- Software : Use AutoDock Vina or Schrödinger’s Glide for docking simulations. Parameterize the fluorine atom using the OPLS-AA force field.

- Target Selection : Prioritize enzymes like DNA gyrase (for antimicrobial studies) or RANKL (for osteoclast inhibition, based on related propanoic acid derivatives) .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorometric assays for gyrase ATPase activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.